(3beta,13alpha,14beta,17alpha,20S,24Z)-3-Hydroxylanosta-7,24-dien-26-oic acid
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Overview
Description
Masticadienolic acid is a naturally occurring triterpenoid compound primarily found in the resin of the Elemi tree and berries of Schinus terebinthifolius . It is known for its diverse pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial activities . The compound has a molecular formula of C30H48O3 and a molecular weight of 456.71 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Masticadienolic acid can be synthesized from masticadienonic acid. One common method involves dissolving masticadienonic acid in methanol and cooling the solution to 0°C. Sodium tetrahydroborate is then added, and the mixture is stirred overnight at room temperature. The reaction mixture is then quenched with cold water, and the product is extracted using diethyl ether. The crude product is purified by column chromatography to yield masticadienolic acid .
Industrial Production Methods: Industrial production of masticadienolic acid typically involves extraction from the resin of the Elemi tree. Methods such as solvent extraction and ultrasonic extraction are commonly used to obtain the compound .
Types of Reactions:
Oxidation: Masticadienolic acid can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced triterpenoid derivatives.
Substitution: Masticadienolic acid can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and alkylating agents are used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized triterpenoid derivatives.
Reduction: Reduced triterpenoid derivatives.
Substitution: Substituted triterpenoid compounds.
Scientific Research Applications
Masticadienolic acid has a wide range of scientific research applications:
Mechanism of Action
Masticadienolic acid exerts its effects through several mechanisms:
Comparison with Similar Compounds
Masticadienolic acid is unique among triterpenoids due to its specific inhibitory action on secreted phospholipase A2 and its ability to increase nitric oxide production . Similar compounds include:
Masticadienonic acid: A precursor to masticadienolic acid with similar biological activities.
Isomasticadienonic acid: Another triterpenoid with neuroprotective activity.
Tirucallol: A triterpenoid with antidiabetic properties.
These compounds share structural similarities but differ in their specific biological activities and mechanisms of action.
Properties
Molecular Formula |
C30H48O3 |
---|---|
Molecular Weight |
456.7 g/mol |
IUPAC Name |
6-[(10R,13S,14S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C30H48O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10-11,19,21-22,24-25,31H,8-9,12-18H2,1-7H3,(H,32,33)/t19?,21?,22?,24?,25?,28-,29+,30-/m1/s1 |
InChI Key |
UILQHUKSFUOOLH-FKJIIGDPSA-N |
Isomeric SMILES |
CC(CCC=C(C)C(=O)O)C1CC[C@]2([C@]1(CCC3C2=CCC4[C@@]3(CCC(C4(C)C)O)C)C)C |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)O)C)C)C |
Origin of Product |
United States |
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